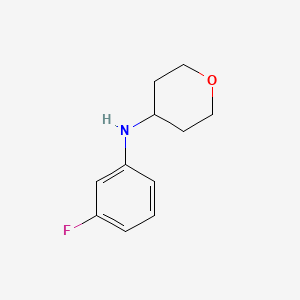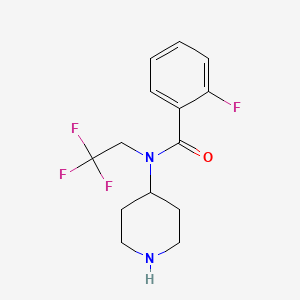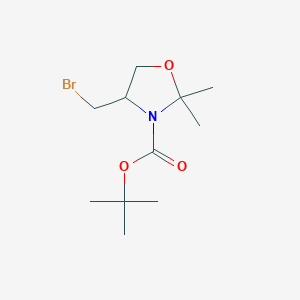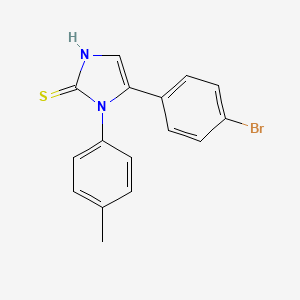
5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol
Vue d'ensemble
Description
This would typically include the compound’s systematic name, other names it might be known by, and its classification or family of compounds it belongs to.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the sequence of reactions.Molecular Structure Analysis
This involves a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would include a description of how the compound reacts with other substances, the products of these reactions, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would include a description of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of imidazole derivatives is in the field of corrosion inhibition. A study by Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives, including compounds similar to 5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol, and investigated their effectiveness as corrosion inhibitors for mild steel in sulphuric acid. The compounds formed protective layers on the metal surface, indicating their potential as corrosion inhibitors in industrial settings (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Properties
Imidazole derivatives are also noted for their antimicrobial properties. Güzeldemirci and Küçükbasmacı (2010) synthesized a series of imidazole derivatives and evaluated their antimicrobial activities. The compounds showed promising results against various bacterial and fungal species, indicating their potential in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Synthesis and Characterization
The synthesis and characterization of imidazole derivatives are crucial for understanding their properties and potential applications. Jayashree et al. (2002) synthesized and characterized various imidazole derivatives, providing foundational knowledge for further exploration of their applications (Jayashree, Setamdideh, & Dilmaghani, 2002).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, safety precautions that should be taken when handling it, and procedures for its safe disposal.
Orientations Futures
This would involve a discussion of potential future research directions, such as new applications for the compound or new reactions it could be involved in.
Please note that the availability of this information can vary depending on how well-studied the compound is. For less-known compounds, some of this information might not be available. It’s always a good idea to consult multiple sources and refer to the primary literature when possible.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c1-11-2-8-14(9-3-11)19-15(10-18-16(19)20)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJPMOOUIRPYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



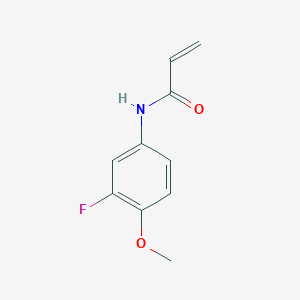
![N-[(5-Iodo-2-furyl)methyl]-N-methylamine](/img/structure/B1438921.png)
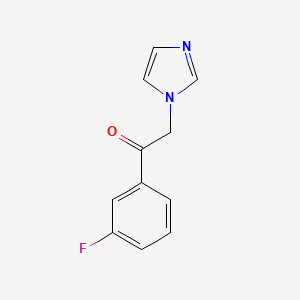
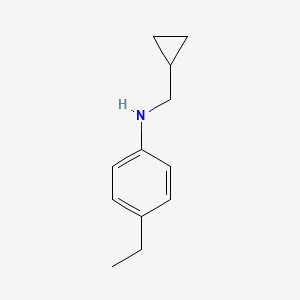
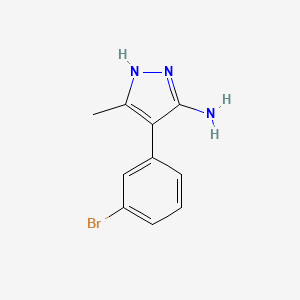
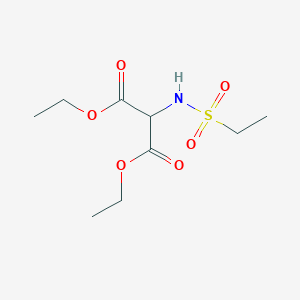
![1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438927.png)
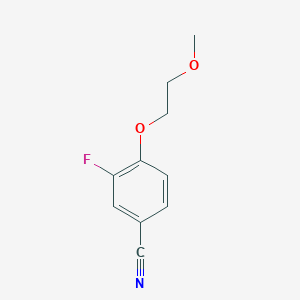
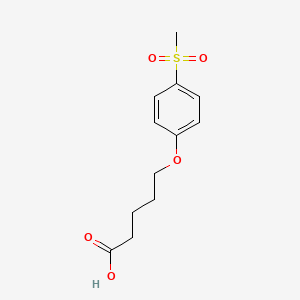
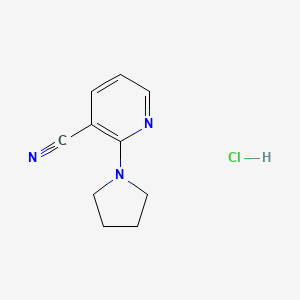
![N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438934.png)
